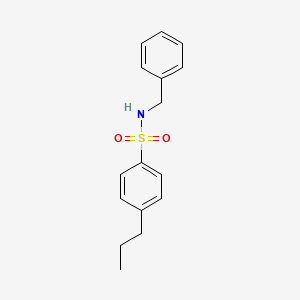
N-benzyl-4-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-propylbenzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of the sulfonamide functional group, which consists of a sulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-4-propylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-propylbenzenesulfonyl chloride with benzylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-propylbenzenesulfonyl chloride in an organic solvent such as dichloromethane.
- Add benzylamine to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures.
- After completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Major Products Formed:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-benzyl-4-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in folic acid synthesis, leading to antibacterial effects. The molecular pathways involved include competitive inhibition and disruption of enzyme function.
Comparison with Similar Compounds
N-fluorobenzenesulfonimide: Used as a fluorinating agent in organic synthesis.
N-phenylbenzenesulfonamide: Known for its use in medicinal chemistry.
Uniqueness: N-benzyl-4-propylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both benzyl and propyl groups. These features may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
Properties
Molecular Formula |
C16H19NO2S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-benzyl-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-2-6-14-9-11-16(12-10-14)20(18,19)17-13-15-7-4-3-5-8-15/h3-5,7-12,17H,2,6,13H2,1H3 |
InChI Key |
LNDBFAWMTBNPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















